![molecular formula C19H14ClFN2O4S B307050 5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B307050.png)
5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CFB-11327 and has been found to possess a wide range of pharmacological properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models. These effects are mediated by the compound's ability to modulate various biochemical and physiological processes in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments include its potent pharmacological activity, its ability to target multiple signaling pathways, and its potential for the development of new drugs. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. These include:
1. Further studies to elucidate the compound's mechanism of action and its interactions with cellular signaling pathways.
2. Development of new drugs based on the pharmacological properties of this compound.
3. Investigation of the compound's potential for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
4. Evaluation of the compound's safety and toxicity profile in preclinical and clinical studies.
5. Optimization of the synthesis method for this compound to improve its yield and reduce its cost.
In conclusion, 5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic compound with significant potential for the development of new drugs for the treatment of various diseases. Its pharmacological properties, including its antitumor, antiviral, and anti-inflammatory effects, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and its potential for clinical use.
Métodos De Síntesis
The synthesis of 5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex process that involves several steps. The synthesis begins with the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-fluorobenzyl chloride to produce 3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 5-methoxy-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in the presence of a base to produce the final product.
Aplicaciones Científicas De Investigación
The potential applications of 5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in scientific research are diverse. This compound has been found to possess antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Nombre del producto |
5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Fórmula molecular |
C19H14ClFN2O4S |
Peso molecular |
420.8 g/mol |
Nombre IUPAC |
5-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H14ClFN2O4S/c1-26-15-8-11(6-13-17(24)22-19(28)23-18(13)25)7-14(20)16(15)27-9-10-2-4-12(21)5-3-10/h2-8H,9H2,1H3,(H2,22,23,24,25,28) |
Clave InChI |
KWGCEZAYOYZTIZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)NC2=O)Cl)OCC3=CC=C(C=C3)F |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)NC2=O)Cl)OCC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




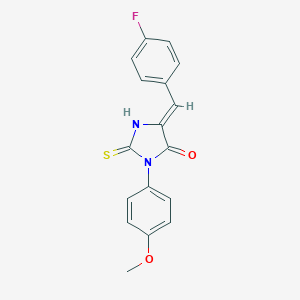
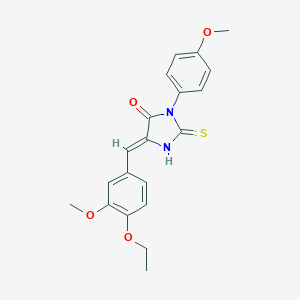
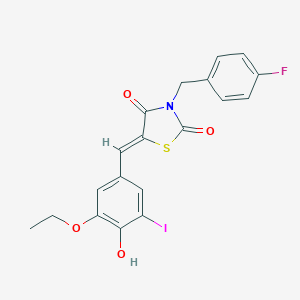
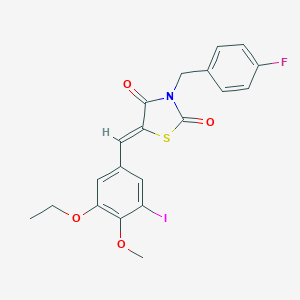
![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)
![3-{[(2E,5Z)-5-(2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306979.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)
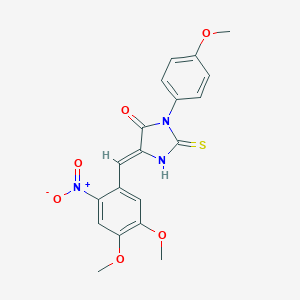
![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)